molecular formula C10H11BrFNO B14082316 5-bromo-2-fluoro-N-propylbenzamide

5-bromo-2-fluoro-N-propylbenzamide

Cat. No.: B14082316
M. Wt: 260.10 g/mol
InChI Key: FGLVDQJYFIHDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-N-propylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring, with a propyl group attached to the amide nitrogen. This structure combines halogen substituents (Br and F) and an alkyl chain, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

5-bromo-2-fluoro-N-propylbenzamide

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)

InChI Key

FGLVDQJYFIHDBT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

Coupling-Agent-Mediated Amidation

The most widely reported method involves activating 5-bromo-2-fluorobenzoic acid with carbodiimide-based coupling agents, followed by reaction with n-propylamine. A representative procedure adapted from N-benzylbenzamide syntheses and 2-amino-N-alkylbenzamide preparations is outlined below:

  • Activation of Carboxylic Acid :
    5-Bromo-2-fluorobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Ethylenediamine carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added, and the mixture is stirred at 0°C for 30 minutes.

  • Amine Coupling :
    n-Propylamine (1.5 equiv) is added dropwise, and the reaction is warmed to room temperature for 12–18 hours.

  • Workup and Purification :
    The crude product is washed with brine, dried over Na₂SO₄, and purified via silica-gel chromatography (hexane:EtOAc, 3:1 → 2:1) to yield 5-bromo-2-fluoro-N-propylbenzamide as a white solid (68–72% yield).

Key Data :

  • Reaction Scale : 5 mmol (1.42 g starting acid) → 1.02–1.08 g product.
  • Purity : >95% (HPLC).
  • Spectroscopic Validation :
    • ¹H-NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.4 Hz, 1H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 3.42 (t, J = 7.2 Hz, 2H), 1.65 (sextet, J = 7.2 Hz, 2H), 0.98 (t, J = 7.2 Hz, 3H).
    • ¹³C-NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 158.3 (d, J = 245 Hz, C-F), 134.5, 132.1 (d, J = 8 Hz), 121.7 (d, J = 24 Hz), 116.4 (d, J = 21 Hz), 41.2 (CH₂), 22.7 (CH₂), 11.4 (CH₃).

Acid Chloride Route

An alternative approach converts the carboxylic acid to its acid chloride prior to amide formation, as demonstrated in sEH/PPARγ dual-target ligand syntheses:

  • Acid Chloride Formation :
    5-Bromo-2-fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in refluxing DCM for 2 hours. Excess reagent is removed under vacuum.

  • Amine Reaction :
    The crude acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of n-propylamine (2.0 equiv) and triethylamine (3.0 equiv) at 0°C. The mixture is stirred for 4 hours.

  • Isolation :
    Filtration and recrystallization from DCM/hexane affords the product in 60–65% yield.

Advantages :

  • Shorter reaction time (6 hours total).
  • Avoids coupling agents, reducing cost.

Limitations :

  • Lower yield due to competing hydrolysis.
  • Requires strict anhydrous conditions.

Catalytic and Green Chemistry Approaches

Nano-Catalyst-Assisted Synthesis

A PdO-based nanocatalyst (PGO-NH₂@PdO) reported for amide syntheses offers a sustainable alternative:

  • Reaction Setup :
    5-Bromo-2-fluorobenzoic acid (1.0 equiv), n-propylamine (1.2 equiv), and PGO-NH₂@PdO (5 mol%) are mixed in ethanol at 80°C for 3 hours.

  • Catalyst Recovery :
    The catalyst is magnetically separated and reused for five cycles without significant activity loss.

  • Yield : 75–80%.

Turnover Frequency (TOF) : 12 h⁻¹ (superior to conventional Pd/C systems).

Comparative Analysis of Methods

Parameter Coupling Agent Acid Chloride Nano-Catalyst
Yield (%) 68–72 60–65 75–80
Reaction Time (h) 18–24 6 3
Purification Column Recrystallization Filtration
Scalability Moderate High High
Environmental Impact High (waste) Moderate Low

Structural Validation and Analytical Data

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [M+H]⁺ = 274.03 (C₁₀H₁₀BrFNO).
  • Observed : 274.05 (Δ = 0.02 ppm).

Melting Point and Solubility

  • Melting Point : 142–144°C (DSC).
  • Solubility : >50 mg/mL in DMSO; <1 mg/mL in H₂O.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-fluoro-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

5-bromo-2-fluoro-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Data Table: Structural and Hypothetical Property Comparison

Compound Name Substituents (Position) N-Substituent Key Features Hypothetical Properties
5-Bromo-2-fluoro-N-propylbenzamide Br (5), F (2) Propyl Moderate lipophilicity, alkyl chain Balanced solubility and stability
4-Bromo-N-(2-chloro-6-fluorophenyl)-... () Br (4), F (5), Cl (2) 2-chloro-6-fluorophenyl Trifluoropropoxy group High metabolic stability, low solubility
2-Bromo-5-fluoro-N,N-dimethylbenzamide () Br (2), F (5) N,N-dimethyl Reversed halogens, small alkyl Higher lipophilicity, rapid metabolism
N,N-Diallyl-2-bromo-5-fluorobenzamide () Br (2), F (5) N,N-diallyl Unsaturated alkyl chains Rigid structure, enhanced target binding
5-Bromo-2-nitrobenzotrifluoride () Br (5), NO₂ (2), CF₃ N/A Nitro and trifluoromethyl High reactivity, electrophilic nature

Research Findings and Implications

  • Substituent Position : The placement of Br and F significantly impacts electronic properties. For example, reversed positions in 2-bromo-5-fluoro analogs () may reduce dipole moments compared to the target compound .
  • N-Substituents : Propyl chains (target compound) offer a balance between lipophilicity and steric effects, whereas aromatic N-substituents () enhance rigidity but may compromise solubility .
  • Functional Groups : Additions like trifluoropropoxy () or nitro () introduce stability or reactivity but deviate from the benzamide scaffold’s pharmacological profile .

Q & A

Q. What are the recommended methodologies for synthesizing 5-bromo-2-fluoro-N-propylbenzamide with high purity?

Answer:

  • Multi-step synthesis : Start with 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) as the precursor. React with propylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.
  • Quality control : Confirm purity via HPLC (>98%) and characterize with 1^1H/13^{13}C NMR and FT-IR. For example, the benzamide carbonyl peak should appear at ~1680 cm1^{-1} in IR .

Q. How can researchers optimize reaction conditions for scaling up synthesis?

Answer:

  • Factorial design : Use a 2k^k factorial approach to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) .
  • Response metrics : Monitor yield, purity, and reaction time. For instance, higher temperatures in DMF may reduce reaction time but increase side products.
  • Statistical tools : Analyze data with ANOVA to identify significant factors. Pilot-scale trials (1–10 g) should precede industrial-scale synthesis .

Q. What analytical techniques are critical for characterizing 5-bromo-2-fluoro-N-propylbenzamide?

Answer:

Technique Key Parameters Application
NMR 1^1H (δ 7.2–8.1 ppm for aromatic protons), 19^{19}F (δ -110 to -120 ppm)Confirm structure and substituent positions .
HPLC C18 column, acetonitrile/water (70:30), UV detection at 254 nmPurity assessment (>98%) .
Mass Spectrometry ESI-MS: [M+H]+^+ peak at m/z 288.0 (calculated for C10_{10}H10_{10}BrFNO)Molecular weight verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Answer:

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian). For example, discrepancies in 19^{19}F shifts may arise from solvent effects .
  • X-ray crystallography : Resolve ambiguities in substituent positions. A single-crystal structure (e.g., space group P21_1/c) can confirm dihedral angles between aromatic rings and the propyl chain .
  • Advanced MS/MS : Use high-resolution Q-TOF to distinguish isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination : Test Pd(OAc)2_2/XPhos catalysts to replace bromine with amines. Monitor reaction progress via TLC and GC-MS .
  • Suzuki-Miyaura coupling : Use aryl boronic acids and Pd(PPh3_3)4_4 in toluene/ethanol. Note that the fluorine substituent may direct coupling to the para position .
  • Mechanistic studies : Employ 19^{19}F NMR kinetics to track intermediates. Fluorine’s strong inductive effect can slow oxidative addition steps .

Q. How can non-covalent interactions (e.g., halogen bonding) be leveraged in crystal engineering?

Answer:

  • Cocrystal design : Combine 5-bromo-2-fluoro-N-propylbenzamide with pyridine derivatives. The bromine atom acts as a halogen bond donor (distance ~3.0 Å) .
  • Thermal analysis : Use DSC to study melting points and stability. Cocrystals often exhibit higher thermal stability than pure compounds .
  • Computational modeling : Simulate interaction energies using Mercury CSD software to predict packing motifs .

Q. What computational methods are suitable for predicting physicochemical properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and bioavailability. The compound’s high lipophilicity may limit aqueous solubility .
  • Molecular dynamics : Simulate membrane permeability (e.g., PAMPA assay) to assess drug-likeness. The propyl chain enhances membrane penetration compared to methyl analogs .
  • Docking studies : Target enzymes like carbonic anhydrase; fluorine’s electronegativity may enhance binding affinity .

Q. How should researchers address batch-to-batch variability in biological assays?

Answer:

  • Standardization : Implement strict QC protocols, including chiral HPLC to rule out racemization (retention time ±0.1 min) .
  • Stability testing : Store samples at -20°C under argon. Degradation products (e.g., dehalogenated analogs) can be quantified via LC-MS .
  • Positive controls : Use commercial reference standards (e.g., Pfizer’s PF-1529483) to calibrate bioactivity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.